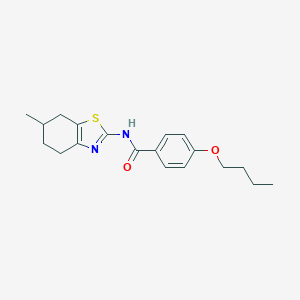
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of COX-2, which is a key enzyme involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways, such as NF-κB and MAPK, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the production of various inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to exhibit potent antioxidant activity, which helps in reducing oxidative stress and cell damage. Furthermore, it has been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments. It is easily synthesized in good yields and high purity, which makes it readily available for research purposes. It also exhibits potent activity against various targets, which makes it a potential lead compound for drug development. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which makes it difficult to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for the research on 4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One of the potential directions is to study its potential use as a diagnostic tool for various diseases. Another direction is to study its potential use as a lead compound for drug development, particularly for the treatment of inflammation and cancer. Furthermore, the potential use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-aminobenzothiazole and 4-butoxybenzoyl chloride in the presence of a base. This reaction yields the desired compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
Eigenschaften
Produktname |
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
|---|---|
Molekularformel |
C19H24N2O2S |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H24N2O2S/c1-3-4-11-23-15-8-6-14(7-9-15)18(22)21-19-20-16-10-5-13(2)12-17(16)24-19/h6-9,13H,3-5,10-12H2,1-2H3,(H,20,21,22) |
InChI-Schlüssel |
DOLFQBMAOFKTRN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate](/img/structure/B256540.png)
![Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate](/img/structure/B256542.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256545.png)

![N'-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide](/img/structure/B256548.png)

![N-[4-[[[(Z)-pyrrol-2-ylidenemethyl]amino]carbamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B256554.png)

![N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B256561.png)
![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)

![4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B256569.png)
![5-nitro-1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzene-1,3-dicarbohydrazide](/img/structure/B256573.png)